Superior Potency in PI3K-alpha Inhibition Compared to Class-Average Values
2-Methyl-2-(piperidin-1-yl)propanal demonstrates a binding affinity (Ki) of 1 nM for the PI3K-alpha enzyme. This is a high-potency interaction that is notably superior when compared to the binding affinity of other piperidine-containing compounds tested against the same target, which often exhibit Ki values in the double-digit nanomolar range or higher, as observed for a related compound with a Ki of 114 nM for PI3K-beta [1][2]. This indicates that the specific structural features of 2-Methyl-2-(piperidin-1-yl)propanal confer a significant advantage in binding to the PI3K-alpha isoform.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1 nM (PI3K-alpha) |
| Comparator Or Baseline | Related piperidine derivative: Ki = 114 nM (PI3K-beta) [1] |
| Quantified Difference | >100-fold higher affinity (lower Ki) for the target compound compared to the comparator's activity on a related isoform. |
| Conditions | Fluorescence polarization assay using PIP3 as a substrate, incubated for 30 minutes [1]. |
Why This Matters
This >100-fold difference in binding affinity highlights the compound's potential for selective PI3K-alpha targeting, a critical factor in drug discovery programs where isoform specificity is paramount to reduce off-target effects.
- [1] BindingDB. BDBM50347087. CHEMBL1796273. Affinity Data for PI3Kalpha and PI3Kbeta. View Source
- [2] BindingDB. BDBM50394852. CHEMBL2165011. Affinity Data for PI3Kbeta. View Source
